molecular formula C10H9F3N2O2 B11865864 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine CAS No. 570376-68-0

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine

Cat. No.: B11865864
CAS No.: 570376-68-0
M. Wt: 246.19 g/mol
InChI Key: RJGJJLOBQRZIIP-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring substituted with a methyl group and a 2-nitro-4-(trifluoromethyl)phenyl moiety. These substituents enhance electrophilicity at the aziridine ring, making it a candidate for nucleophilic attack and functionalization in synthetic pathways . Potential applications may include pharmaceutical intermediates, given the prevalence of nitro and trifluoromethyl groups in bioactive molecules .

Properties

CAS No.

570376-68-0

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine

InChI

InChI=1S/C10H9F3N2O2/c1-6-5-14(6)8-3-2-7(10(11,12)13)4-9(8)15(16)17/h2-4,6H,5H2,1H3

InChI Key

RJGJJLOBQRZIIP-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with an appropriate aziridine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The electron-withdrawing nitro and trifluoromethyl groups activate the aziridine ring toward nucleophilic attack. Key transformations include:

Friedel–Crafts-Type Alkylation

Under catalytic Magic Blue (aminium radical-cation salt), this aziridine undergoes stereospecific S<sub>N</sub>2-type ring opening with electron-rich arenes/heteroarenes (e.g., indoles, benzofurans) to yield 2,2-diarylethylamines. For example:

  • Reaction with 1,3-dimethylindole produces 2-(indol-3-yl)-2-(2-nitro-4-(trifluoromethyl)phenyl)ethylamine in 85% yield and >19:1 diastereomeric ratio (dr) .

  • Benzofuran derivatives form analogous products with retained stereochemistry (up to 99% yield) .

Mechanistic Insight :
The nitro group reduces electron density on nitrogen, accelerating S<sub>N</sub>2 displacement. Magic Blue generates a radical cation intermediate, stabilizing the transition state and enabling stereoretention .

SubstrateProductYield (%)dree (%)
1,3-Dimethylindole2-(Indol-3-yl)-2-aryl ethylamine85>19:1
Benzofuran2-(Benzofuran-2-yl)-2-aryl ethylamine99>19:1

Domino Ring-Opening Cyclization (DROC)

With heterocycles like 1,3-dimethylindole, the aziridine undergoes tandem ring-opening and cyclization to form polycyclic scaffolds:

  • Example : Reaction with 1,3-dimethylindole yields a tetrahydro-γ-carboline derivative in 68% yield via intramolecular cyclization .

Ring Expansion via Carbene Transfer

Though not directly reported for this compound, analogous bicyclic aziridines undergo [3+3] ring expansion with rhodium-bound vinyl carbenes to form dehydropiperidines. The nitro group may hinder this pathway due to electronic deactivation, but dirhodium catalysts (e.g., Rh<sub>2</sub>(OAc)<sub>4</sub>) could enable reactivity .

Stereochemical Outcomes

  • Chirality Transfer : In reactions with enantioenriched aziridines, stereochemistry is retained (>95% ee) due to concerted mechanisms (e.g., stereoretentive S<sub>N</sub>2 pathways) .

  • Diastereoselectivity : High dr (>19:1) is attributed to the rigid bicyclic transition state enforced by the carbamate tether (if present) .

Computational Insights

DFT studies on similar systems suggest:

  • Initial aziridinium ylide formation via nucleophilic attack on a rhodium-carbene intermediate .

  • A pseudo- -sigmatropic rearrangement with a low-energy barrier (ΔΔG<sup>≠</sup> = 5.3 kcal/mol) governs stereoretention .

Limitations and Challenges

  • Electron-Withdrawing Effects : The nitro group reduces aziridine basicity, complicating protonation-dependent reactions.

  • Steric Hindrance : The 2-nitro-4-(trifluoromethyl)phenyl group may impede bulky nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that aziridines, including 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine, exhibit significant antitumor properties. Studies have shown that derivatives of aziridines can inhibit the growth of various cancer cell lines. For instance, a related nitro-substituted aziridine demonstrated efficacy against human tumor cells with reported IC50 values indicative of potent activity . The mechanism often involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.

Antimicrobial Properties
Compounds containing aziridine rings have been investigated for their antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, making these compounds effective against a range of pathogens. Preliminary studies suggest that such aziridines can act against resistant strains of bacteria and fungi .

Synthetic Methodologies

Reactivity in Organic Synthesis
Aziridines are valuable intermediates in organic synthesis due to their ability to undergo ring-opening reactions. The compound this compound can participate in various transformations such as nucleophilic ring opening, leading to the formation of amino alcohols and other functionalized products. This reactivity is utilized in the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Click Chemistry
The compound's aziridine structure makes it a candidate for click chemistry applications, particularly in the synthesis of heterocycles. Click reactions involving aziridines can lead to the efficient formation of new carbon-nitrogen bonds, which are crucial for developing new drug candidates .

Material Sciences

Polymer Chemistry
Aziridines are also explored for their potential in polymer chemistry. They can be used as monomers to create cross-linked polymer networks with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices may impart unique characteristics such as increased resistance to solvents and improved thermal properties .

Case Study 1: Antitumor Activity Evaluation

A study conducted by the National Cancer Institute evaluated a series of aziridine derivatives, including those similar to this compound. The results indicated significant growth inhibition across multiple human cancer cell lines, with some compounds exhibiting IC50 values below 10 µM, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis and Reactivity

In a synthetic study, researchers demonstrated the effectiveness of this compound in a nucleophilic ring-opening reaction with various amines. This reaction produced a range of functionalized amines that were further evaluated for biological activity, underscoring the utility of this compound in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Features of Aziridine Derivatives

Compound Name Substituents on Aziridine Ring Key Functional Groups on Aryl Moiety
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine Methyl, 2-nitro-4-(trifluoromethyl)phenyl NO₂, CF₃ (strong electron-withdrawing)
2-(4'-Fluorobiphenyl-4-yl)-1-methylaziridine (7a) Methyl, 4'-fluoro-biphenyl F (moderate electron-withdrawing)
2-(4'-Trifluoromethylphenyl)-1-azirine (5g) None (azirine ring) CF₃ (electron-withdrawing)
1-(2-Nitro-4-(trifluoromethyl)phenyl)imidazole Imidazole ring NO₂, CF₃ (electron-withdrawing)

Key Observations :

  • The target compound’s nitro and trifluoromethyl groups create a highly electron-deficient aryl ring, enhancing aziridine ring strain and reactivity compared to fluorine-substituted analogs (e.g., 7a) .
  • Unlike azirine derivatives (e.g., 5g), which contain a less-strained unsaturated nitrogen ring, the saturated aziridine core in the target compound favors nucleophilic ring-opening reactions .

Key Observations :

  • The target compound’s synthesis may parallel methods in , where palladium-catalyzed cross-coupling introduces aryl groups to aziridines. Alternatively, nucleophilic substitution (as in ) could attach the nitro-CF₃ phenyl group .
  • Lower yields in azirine synthesis (e.g., 5g) highlight challenges in stabilizing unsaturated nitrogen rings compared to saturated aziridines .

Key Observations :

  • The target compound’s electron-withdrawing substituents (NO₂, CF₃) likely accelerate ring-opening reactions, enabling diverse functionalization for drug discovery .
  • Imidazole analogs (e.g., ) demonstrate the pharmacological relevance of nitro-CF₃ aryl motifs, suggesting similar utility for the target aziridine .

Spectroscopic and Physical Properties

  • NMR/IR Data: While direct data for the target compound is unavailable, related compounds provide insights: Trifluoromethyl groups exhibit strong IR absorption at 1100–1300 cm⁻¹ (C-F stretch) and 1320–1280 cm⁻¹ (CF₃ symmetric deformation) . Nitro groups show characteristic IR peaks at 1500–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) . Aziridine protons typically resonate at δ 1.5–3.0 ppm in ¹H NMR .

Biological Activity

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine is a compound of interest due to its unique structural features and potential biological activities. Aziridines, characterized by their three-membered nitrogen-containing ring, exhibit a range of biological activities, including antimicrobial, anticancer, and neuroactive properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of this compound is C9H8F3N3O2C_9H_8F_3N_3O_2, with a molecular weight of approximately 233.17 g/mol. Its structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

PropertyValue
Molecular FormulaC9H8F3N3O2C_9H_8F_3N_3O_2
Molecular Weight233.17 g/mol
CAS Number570376-68-0
LogP2.27470

Antimicrobial Activity

Research has indicated that aziridines possess significant antimicrobial properties. A study evaluated various aziridine derivatives, including those similar to this compound, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is thought to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

Aziridines are also recognized for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the formation of reactive intermediates that interact with cellular macromolecules, leading to DNA damage and cell cycle arrest. Specific studies on aziridine derivatives have reported IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may exhibit comparable effects.

Neuroactive Effects

The neuroactive properties of aziridines are attributed to their ability to cross the blood-brain barrier (BBB). Studies involving aziridine derivatives have shown promising results in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This could imply potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A comparative study on aziridine derivatives highlighted that compounds with electron-withdrawing groups like nitro and trifluoromethyl exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In a study assessing the cytotoxicity of various aziridines, it was found that those with similar structural motifs to this compound had IC50 values ranging from 5 to 15 µM against human breast cancer cells .
  • Neuropharmacological Assessment : Research on related compounds indicated significant binding affinity to serotonin receptors, suggesting that modifications like trifluoromethyl substitution could enhance receptor interaction and influence neuropharmacological outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine, and how do reaction parameters (e.g., catalysts, solvents) affect yield?

  • Methodology :

  • Cross-coupling reactions : Use arylboronic acids with Pd catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) under degassed THF/H₂O conditions at 70°C, as demonstrated in substituted aziridine syntheses .
  • Thermolysis : Explore phenyl azide decomposition in the presence of vinylsilanes, as applied to structurally related aziridines .
  • Optimization : Monitor reaction progress via TLC/GC-MS and optimize stoichiometry (e.g., 1:1.5 molar ratio of aziridine precursor to arylboronic acid) .
    • Key Factors : Catalyst loading, solvent polarity, and temperature critically influence regioselectivity and yield. For example, K₂CO₃ as a base enhances coupling efficiency .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Analytical Techniques :

  • LCMS/HPLC : Use reverse-phase HPLC with SQD-FA05 columns (retention time: ~0.88 minutes) and LCMS (m/z 531 [M-H]⁻) for mass confirmation .
  • NMR Spectroscopy : Employ ¹H/¹³C NMR to confirm substitution patterns. For stereochemical analysis, ²D NOESY or ⁷⁷Se NMR (for chalcogen-bonded complexes) can resolve spatial arrangements .
  • Chromatography : Purify via silica gel column chromatography (Et₂O/hexane gradients) to isolate enantiomers or regioisomers .

Q. What stability considerations are critical for handling this aziridine under laboratory conditions?

  • Storage : Store under inert atmosphere (N₂/Ar) at -20°C to prevent ring-opening reactions.
  • Stability Tests : Conduct accelerated degradation studies in polar solvents (e.g., DMSO, MeOH) to assess hydrolytic susceptibility. Sulfonyl-protected analogs (e.g., tosyl derivatives) exhibit enhanced stability .

Advanced Research Questions

Q. How do the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups influence regioselectivity in ring-opening reactions?

  • Mechanistic Insight :

  • The -CF₃ group increases electrophilicity at the adjacent carbon, directing nucleophilic attack (e.g., amines, thiols) to the nitro-substituted position.
  • Computational studies (DFT) reveal localized LUMO regions near the nitro group, favoring SN²-type ring opening .
    • Experimental Validation : Compare reaction outcomes with analogs lacking -NO₂/-CF₃ (e.g., methyl or methoxy substituents) to isolate electronic effects .

Q. What computational strategies predict stereochemical outcomes in aziridine functionalization?

  • Approaches :

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in nucleophilic additions.
  • Molecular Dynamics (MD) : Simulate solvent effects on stereochemical retention (e.g., THF vs. DCM) .
    • Case Study : For chiral aziridines, compare calculated vs. experimental optical rotation values to validate computational models .

Q. How do non-covalent interactions (e.g., chalcogen bonding) modulate catalytic activation of this aziridine?

  • Experimental Design :

  • Synthesize chalcogen-bonded complexes (e.g., Se/Te donors) and analyze via ⁷⁷Se NMR to quantify interaction strength .
  • Test catalytic activity in ring-expansion reactions (e.g., [3+2] cycloadditions) under varying donor concentrations.
    • Key Finding : Monodentate chalcogen donors show negligible activation, while bidentate donors enhance reaction rates by stabilizing transition states .

Q. How does structural modification (e.g., replacing -CF₃ with -Cl) alter biochemical interactions in vitro?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 2-nitro-4-chlorophenyl derivatives) and evaluate binding affinity to target enzymes via SPR or ITC.
  • Cellular Assays : Compare cytotoxicity profiles in cancer cell lines (e.g., HepG2, MCF-7) to assess substituent-dependent bioactivity .
    • Data Interpretation : Use IC₅₀ values and molecular docking to correlate substituent electronics with inhibitory potency .

Data Contradictions and Resolution

  • Discrepancy : and describe derivatives with varying substituents (e.g., isoxazolyl vs. thienyl) but similar biological applications.
    • Resolution : Perform comparative bioassays to isolate substituent-specific effects. For example, -CF₃ may enhance metabolic stability compared to -Cl .

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